2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-2-14-27-23(28)22-21(19-12-5-6-13-20(19)25-22)26-24(27)29-15-17-10-7-9-16-8-3-4-11-18(16)17/h2-13,25H,1,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVMKCFOOCFATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of naphthalen-1-ylmethyl sulfide with an appropriate pyrimidoindole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted naphthalene derivatives .
Scientific Research Applications
2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Research Findings and Implications
Structural and Electronic Properties
- Reactivity : The allyl group in the target compound may participate in covalent interactions, unlike inert substituents (e.g., phenyl or isopropyl) .
- Electron Effects : Trifluoromethylphenyl (in ) and ethoxyphenyl (in ) substituents modulate electron density, affecting binding to targets like enzymes or receptors.
Biological Activity
The compound 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative notable for its complex structure that integrates a naphthalene moiety and a sulfanyl group. This unique configuration suggests potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3S2 |
| Molecular Weight | 367.49 g/mol |
| CAS Number | 888451-09-0 |
The presence of functional groups such as sulfanyl and the pyrimidoindole core contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
- Antimicrobial Activity : The compound can disrupt microbial cell membranes, leading to antimicrobial effects.
These mechanisms indicate that the compound could be effective against cancer cells and pathogens.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this pyrimidoindole have been reported to have IC50 values in the nanomolar range against specific cancer types, indicating strong anticancer potential .
- Antimicrobial Properties :
- Antiviral Effects :
Case Studies
Several studies highlight the biological relevance of similar compounds:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of related indole derivatives against human cancer cell lines. The most active compounds demonstrated GI50 values ranging from 29 nM to 47 nM, indicating strong potential as therapeutic agents .
- Research on Antimicrobial Activity : Another study focused on sulfanyl compounds, revealing that they exhibited good antimicrobial activity measured through minimum inhibitory concentration (MIC) assays against various pathogens .
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided:
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole-3-acetic acid | Anticancer |
| Naphthalene Derivatives | Naphthalene sulfonic acid | Antimicrobial |
| Sulfanyl Compounds | Thiophenol | Antioxidant |
This table illustrates that while many compounds exhibit biological activities, the specific combination of functional groups in the target compound may enhance its efficacy.
Q & A
Q. What are the standard synthetic pathways for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step procedures, including protection/deprotection strategies for functional groups (e.g., sulfanyl and naphthalenylmethyl moieties). Key steps may include:
- Nucleophilic substitution to introduce the sulfanyl group (e.g., using thiols under basic conditions).
- Allylation of the pyrimidoindole core using prop-2-en-1-yl halides or allylboronates.
- Purification via column chromatography or recrystallization to isolate intermediates. Optimization strategies include adjusting reaction temperatures (e.g., reflux in xylene for cyclization ), using catalysts like palladium for cross-coupling reactions , and monitoring progress via HPLC or TLC .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm) and allyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS).
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm) and sulfanyl C-S bonds (~650 cm) .
Q. How can researchers assess its preliminary biological activity?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting inhibition zones. Chlorine substituents enhance activity by disrupting microbial membranes .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values to controls .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Replicate assays with controlled concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Structural Confirmation : Verify purity (>95% via HPLC ) to rule out impurities causing variability.
- Target Validation : Use molecular docking to predict binding to enzymes (e.g., topoisomerases) and validate via enzyme inhibition assays .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs?
Key SAR insights from structural analogs (e.g., , Table 1):
- Naphthalene vs. Phenyl : Naphthalenyl groups enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Sulfanyl Linkers : Replacing sulfur with oxygen reduces activity, highlighting the importance of thioether bonds for stability and target interaction .
- Allyl Substitution : Prop-2-en-1-yl groups increase membrane permeability compared to ethyl or methyl .
Q. What experimental designs are recommended for studying its mechanism of action?
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) with varying ATP/substrate concentrations to determine inhibition type (competitive/non-competitive) .
- In Vivo Models : Administer the compound in zebrafish or murine models to assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity thresholds .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Optimize continuous-flow reactors for hazardous steps (e.g., diazomethane reactions) to improve safety and yield .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- DoE (Design of Experiments) : Apply statistical models to identify critical parameters (e.g., temperature, catalyst loading) for reproducibility .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
